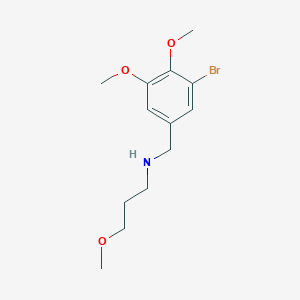
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine, also known as "DOB" or "4-bromo-2,5-dimethoxyamphetamine," is a chemical compound that belongs to the phenethylamine family. DOB is a potent psychedelic drug that has been used in scientific research to study the mechanism of action and physiological effects of psychedelics.
Wirkmechanismus
The mechanism of action of DOB involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This binding leads to the activation of intracellular signaling pathways, which ultimately results in the modulation of neurotransmitter release and the regulation of mood, perception, and cognition. DOB has also been found to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
DOB has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been found to increase heart rate, blood pressure, and body temperature. DOB has been shown to produce long-lasting effects, with some studies reporting effects lasting up to 24 hours.
Vorteile Und Einschränkungen Für Laborexperimente
DOB has several advantages for lab experiments, including its potency and selectivity for serotonin receptors. It has also been found to produce long-lasting effects, which allows for the study of the long-term effects of psychedelics. However, DOB has some limitations, including its potential for toxicity and the difficulty of obtaining and handling the compound.
Zukünftige Richtungen
For the study of DOB and other psychedelics include investigating their therapeutic potential and developing new compounds with improved safety and efficacy profiles.
Synthesemethoden
The synthesis of DOB involves the reaction of 2,5-dimethoxybenzaldehyde with 3-bromo-1-chloropropane in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DOB has been used in scientific research to study the mechanism of action and physiological effects of psychedelics. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. DOB has also been used to investigate the relationship between serotonin receptor binding and the subjective effects of psychedelics.
Eigenschaften
Produktname |
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-methoxypropyl)amine |
|---|---|
Molekularformel |
C13H20BrNO3 |
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H20BrNO3/c1-16-6-4-5-15-9-10-7-11(14)13(18-3)12(8-10)17-2/h7-8,15H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
RPLCBBZRRCTVIW-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
Kanonische SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





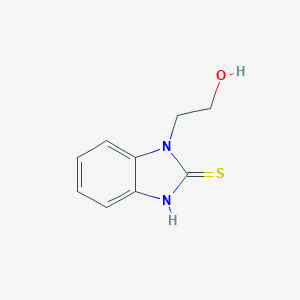
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
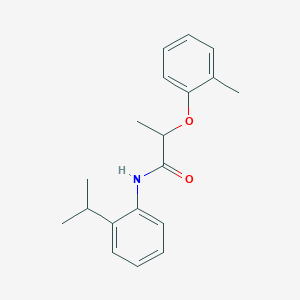
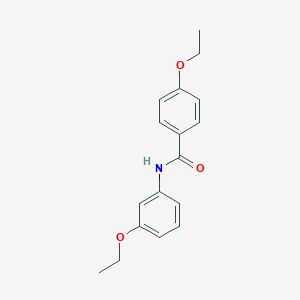




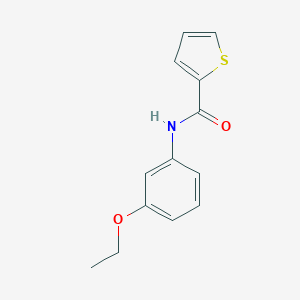
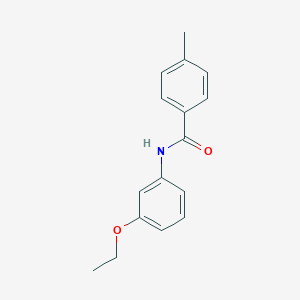
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)